molecular formula C11H11BrO2 B7846161 1-(4-Bromophenyl)pentane-1,4-dione

1-(4-Bromophenyl)pentane-1,4-dione

Cat. No.: B7846161
M. Wt: 255.11 g/mol
InChI Key: WQHAUGRATDZWJB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pentane-1,4-dione is a diketone derivative featuring a bromine substituent at the para position of the phenyl ring. Its molecular structure combines a five-carbon diketone backbone with a 4-bromophenyl group, making it a versatile intermediate in organic synthesis. The compound is synthesized via alkaline hydrolysis of its diketone precursor under controlled conditions (90°C, NaOH), yielding a product critical for further functionalization . Its applications span pharmaceutical and materials science, particularly in constructing heterocyclic frameworks like pyrroles and tetrahydrofurans .

Properties

IUPAC Name

1-(4-bromophenyl)pentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHAUGRATDZWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentane-1,4-dione can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-bromobenzene is reacted with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)pentane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions typically yield alcohols or amines as the major products.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

1-(4-Bromophenyl)pentane-1,4-dione has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)pentane-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-Bromo, 4-Chloro) often require harsher conditions but enable high yields in downstream reactions (e.g., pyrrole synthesis at 95% yield for 4-Chloro derivative) .
  • Steric effects (e.g., 4-Isopropyl) reduce yields compared to smaller substituents (e.g., 3-Methyl) .

Reactivity in Cyclization Reactions

1,4-Diketones are pivotal in forming heterocycles. Comparative reactivity is outlined below:

Compound Name Reaction Type Product Formed Yield Reference ID
This compound Cyclodehydration 2-(p-Bromophenyl)-5-methyltetrahydrofuran 70%
1-(4-Chlorophenyl)pentane-1,4-dione Paal-Knorr pyrrole synthesis 1,2-Bis(4-chlorophenyl)-5-methyl-1H-pyrrole 95%
1-[4-(Methylthio)phenyl]pentane-1,4-dione Paal-Knorr pyrrole synthesis Saroglitazar (diabetes drug intermediate) 83%
1-(p-Tolyl)pentane-1,4-dione Acid-catalyzed condensation Unspecified enone N/A

Key Observations :

  • Bromine’s strong electron-withdrawing nature enhances electrophilicity at the diketone carbonyl, facilitating nucleophilic attacks in cyclodehydration (e.g., tetrahydrofuran formation) .
  • Chloro derivatives exhibit superior yields in Paal-Knorr reactions compared to brominated analogs, possibly due to balanced electronic effects .

Spectroscopic Properties

  • 1H NMR : Aryl protons in para-substituted derivatives (e.g., 4-Chloro, 4-Bromo) resonate downfield (δ 7.2–7.5 ppm) due to deshielding by electronegative groups .
  • 13C NMR : The carbonyl carbons in 1,4-diketones typically appear at δ 195–210 ppm, with bromine causing slight upfield shifts compared to chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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